8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
Description
Properties
IUPAC Name |
8-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-16-13-18(26)25-8-4-6-15(25)19(16)21(27)24-11-9-23(10-12-24)20-14-5-2-3-7-17(14)29-22-20/h2-3,5,7,13H,4,6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRESRELHXTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing on various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.49 g/mol. The structure features a piperazine moiety linked to a benzo[d]isothiazole and an indolizinone scaffold, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperazine derivative : This involves the reaction of benzo[d]isothiazol-3-yl with piperazine derivatives.
- Acylation : The piperazine derivative is acylated to introduce the carbonyl group.
- Methoxylation : The methoxy group is introduced at the 7-position of the indolizinone structure.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Studies have highlighted that compounds containing benzo[d]isothiazole exhibit cytotoxic effects against cancer cell lines.
- Neuropharmacological Effects : Compounds with piperazine moieties are often evaluated for their anxiolytic and antidepressant activities.
Antimicrobial Activity
In a study evaluating antimycobacterial activity, structural analogs were assessed for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications in the benzothiazole unit could enhance activity, suggesting that 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one might possess similar properties .
Anticancer Activity
Another significant aspect is its potential as an anticancer agent. In vitro studies demonstrated that related compounds induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation . The presence of the indolizinone structure is thought to contribute to this effect.
Neuropharmacological Studies
The piperazine ring's influence on central nervous system activity has been documented in various studies. Compounds with similar structures have been shown to interact with GABA receptors, suggesting anxiolytic properties .
Case Studies
A case study involving a series of benzo[d]isothiazole derivatives demonstrated promising results in animal models for anxiety and depression. These findings support further investigation into the neuropharmacological effects of 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]isothiazole, including the target compound, exhibit significant antimicrobial properties. The benzo[d]isothiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit bacterial growth. In vitro evaluations have demonstrated that compounds containing this structure can effectively combat various strains of bacteria, including resistant strains.
Case Study: Antimycobacterial Evaluation
A study published in a peer-reviewed journal highlighted the synthesis and antimycobacterial evaluation of related compounds. The results indicated that certain derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations . While the specific compound was not tested in this study, its structural similarities suggest it may possess comparable efficacy.
Anticancer Properties
The compound's piperazine and indolizinone components are of particular interest in the development of anticancer agents. Piperazine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
In a related study on substituted piperazine derivatives, compounds were screened for cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results demonstrated that certain analogues exhibited significant cytotoxicity with low IC50 values, suggesting potential for further development as anticancer therapeutics . The target compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
Neuropharmacological Applications
The incorporation of piperazine rings in drug design often correlates with neuropharmacological activity. Compounds similar to 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one have been investigated for their potential as atypical antipsychotics or anxiolytics.
Synthesis and Modification Potential
The synthetic routes developed for similar compounds provide a framework for modifying the target compound to enhance its biological activity or reduce toxicity. For instance, variations in substituents on the piperazine or indolizinone rings can lead to derivatives with improved pharmacokinetic profiles or selectivity towards specific biological targets.
Synthesis Techniques
Recent literature describes several synthetic methodologies for creating benzo[d]isothiazole derivatives, including reactions involving piperazines and carbonyl compounds . These techniques can be adapted to synthesize analogues of the target compound systematically.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Piperazine Derivatives : All compounds incorporate piperazine, but substituents vary significantly. The benzo[d]isothiazol group in the target compound may enhance sulfur-mediated interactions compared to hydroxybenzyl (4e) or methylbenzyl (4g) groups in .
- Core Heterocycles: The dihydroindolizinone core (target) differs from dibenzodiazepine () and chromen-2-one (), impacting lipophilicity and binding kinetics.
Key Observations :
- Higher yields (e.g., 80% for 4e) correlate with straightforward coupling reactions, whereas multi-step syntheses (e.g., 1l at 51%) face efficiency challenges .
- The target compound’s synthesis likely requires specialized reagents (e.g., benzo[d]isothiazol intermediates), which may reduce yield compared to simpler piperazine derivatives.
Physicochemical Properties
Key Observations :
- The target compound’s methoxy group and piperazine moiety may improve solubility relative to nitro/cyano-substituted analogs like 1l .
Research Implications and Gaps
- Further studies should evaluate receptor affinity (e.g., dopamine D2/5-HT2A) .
- Synthetic Optimization : Lessons from ’s high-yield aldehyde coupling could inform the target compound’s synthesis if compatible with benzo[d]isothiazol intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
